2-(3-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(3-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a chlorophenoxy group, a pyrrolidinyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 3-chlorophenol with an appropriate acylating agent.
Introduction of the pyrrolidinyl group: This step may involve the reaction of the intermediate with pyrrolidine under suitable conditions.
Attachment of the thiophenyl group: The final step could involve coupling the intermediate with a thiophene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Could be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)acetamide: Lacks the pyrrolidinyl and thiophenyl groups.
N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide: Lacks the chlorophenoxy group.
Properties
Molecular Formula |
C18H21ClN2O2S |
---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O2S/c19-14-5-3-6-15(11-14)23-13-18(22)20-12-16(17-7-4-10-24-17)21-8-1-2-9-21/h3-7,10-11,16H,1-2,8-9,12-13H2,(H,20,22) |
InChI Key |
PEBTYZULZMLRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)COC2=CC(=CC=C2)Cl)C3=CC=CS3 |
Origin of Product |
United States |
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